molecular formula C24H29Cl2N3O4S B15153632 1-[(2,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-3-carboxamide

1-[(2,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-3-carboxamide

Cat. No.: B15153632
M. Wt: 526.5 g/mol
InChI Key: VWQCQSPAXGQXMW-UHFFFAOYSA-N
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Description

1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of (2,4-dichlorophenyl)methanesulfonyl chloride with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl piperidine intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
  • **1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29Cl2N3O4S

Molecular Weight

526.5 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methylsulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C24H29Cl2N3O4S/c1-3-28(4-2)24(31)20-9-5-6-10-22(20)27-23(30)17-8-7-13-29(15-17)34(32,33)16-18-11-12-19(25)14-21(18)26/h5-6,9-12,14,17H,3-4,7-8,13,15-16H2,1-2H3,(H,27,30)

InChI Key

VWQCQSPAXGQXMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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